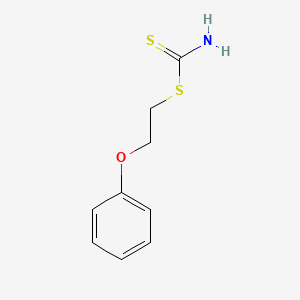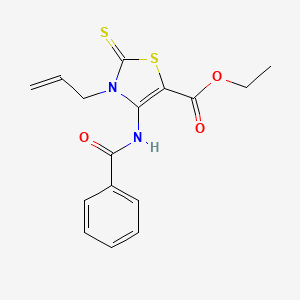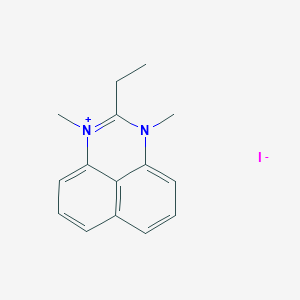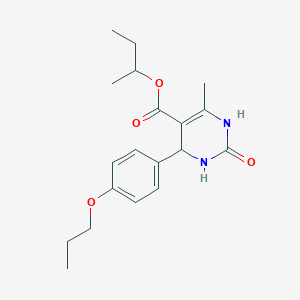![molecular formula C15H22INO B5196433 1-[5-(4-iodophenoxy)pentyl]pyrrolidine](/img/structure/B5196433.png)
1-[5-(4-iodophenoxy)pentyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(4-iodophenoxy)pentyl]pyrrolidine, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPP is a pyrrolidine-based compound that is derived from the synthesis of 4-iodophenol and 1-bromopentane.
作用机制
The mechanism of action of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine is not fully understood. However, it is believed that 1-[5-(4-iodophenoxy)pentyl]pyrrolidine acts as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. The activation of the sigma-1 receptor has been linked to various diseases, and the inhibition of this receptor has been investigated as a potential therapeutic strategy.
Biochemical and Physiological Effects:
1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been shown to have various biochemical and physiological effects. In animal studies, 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been shown to improve cognitive function and reduce motor deficits in models of Alzheimer's and Parkinson's diseases. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has also been shown to have neuroprotective effects in models of Huntington's disease. In addition, 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been shown to have analgesic effects and to reduce inflammation in animal models.
实验室实验的优点和局限性
1-[5-(4-iodophenoxy)pentyl]pyrrolidine has several advantages for lab experiments. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine is easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also some limitations to the use of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine in lab experiments. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine is a relatively new compound, and its mechanism of action is not fully understood. In addition, the sigma-1 receptor is a complex protein, and the effects of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine on other cellular processes are not well characterized.
未来方向
There are several future directions for the study of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine. One potential direction is to investigate the use of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine as a radioligand for imaging studies in PET and SPECT. Another potential direction is to investigate the use of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine as a potential therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Additionally, further studies are needed to understand the mechanism of action of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine and its effects on other cellular processes.
合成方法
1-[5-(4-iodophenoxy)pentyl]pyrrolidine can be synthesized using a simple and efficient method. The synthesis of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine involves the reaction of 4-iodophenol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography to obtain pure 1-[5-(4-iodophenoxy)pentyl]pyrrolidine.
科学研究应用
1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has also been studied for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
属性
IUPAC Name |
1-[5-(4-iodophenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWPWUBHLIKOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5196351.png)

![4,4,6,6-tetramethyl-3a,4,6,7-tetrahydro-2H-imidazo[4,5-c]pyridine-3,5-diol 1-oxide](/img/structure/B5196369.png)

![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)
![1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
![1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
![N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)
![methyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5196416.png)


![3-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5196450.png)